![molecular formula C16H21N3O2S B5113441 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5113441.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including condensation, acetylation, and amide formation processes. These methods aim to introduce specific functional groups such as the methoxy group on the benzothiazolyl ring and the methyl-piperidinyl moiety attached through an acetamide linkage, which are crucial for the molecule's biological activity and physical-chemical properties (Bunev et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a preference for planar configurations of the core benzothiazolyl acetamide structure, which is essential for the interaction with biological targets. The presence of substituents like the methoxy group and the piperidinyl ring can influence the molecule's overall geometry, affecting its biological activity and solubility (Bunev et al., 2013).
Chemical Reactions and Properties
These molecules often participate in hydrogen bonding due to the presence of the acetamide moiety, which can form dimers in the solid state or interact with biological molecules in solution. The methoxy and piperidinyl groups also contribute to the molecule's reactivity, potentially undergoing substitution reactions or serving as sites for further functionalization (Ismailova et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are influenced by the molecular structure's nature. The planarity of the benzothiazolyl acetamide core and the presence of substituents like methoxy and methyl-piperidinyl groups affect the molecule's solubility in organic solvents and its interaction with solvents or other molecules in the crystalline phase (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the nitrogen atoms, and the potential for forming hydrogen bonds, play a crucial role in the molecule's biological activity. These properties are determined by the electronic structure of the benzothiazolyl and acetamide groups and the steric and electronic effects of the methoxy and methyl-piperidinyl substituents (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-5-7-19(8-6-11)10-15(20)18-16-17-13-4-3-12(21-2)9-14(13)22-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITFBPXIZBJILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
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